molecular formula C10H8O2S B188922 3-Methylbenzo[b]thiophene-2-carboxylic acid CAS No. 3133-78-6

3-Methylbenzo[b]thiophene-2-carboxylic acid

Cat. No.: B188922
CAS No.: 3133-78-6
M. Wt: 192.24 g/mol
InChI Key: YVKLUKXESFJRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbenzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H8O2S . It has a molecular weight of 192.24 . The IUPAC name for this compound is 3-methyl-1-benzothiophene-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8O2S/c1-6-7-4-2-3-5-8 (7)13-9 (6)10 (11)12/h2-5H,1H3, (H,11,12) . This indicates the presence of a benzothiophene ring with a carboxylic acid group attached to the second carbon and a methyl group attached to the third carbon .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The synthesis of various benzo[b]thiophene derivatives, including 3-Methylbenzo[b]thiophene-2-carboxylic acid, has been explored using different methods like photocyclization and Wadsworth-Emmons reactions. These processes are vital for creating diverse molecular structures for further research (Tominaga et al., 1982).
  • Investigations into the photochemical degradation of this compound have provided insights into the environmental fate of crude oil components, showing pathways like oxidation to carboxylic acids and ring opening leading to sulfobenzoic acid (Andersson & Bobinger, 1996).
  • The conversion of Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives demonstrates the versatility of this compound in synthesizing pharmacologically active compounds (Chapman et al., 1971).

Material Science and Luminescence

  • In material science, derivatives of benzo[b]thiophene, including this compound, have been used to form luminescent supramolecular assemblies. These complexes exhibit significant photoluminescence, which is essential in the development of new materials (Osterod et al., 2001).

Anti-inflammatory Applications

  • Certain derivatives of 5-Aminobenzo[b]thiophene-2-carboxylic acid, closely related to this compound, have been found to possess potent anti-inflammatory activity. This highlights the potential of this compound in the development of new anti-inflammatory agents (Radwan et al., 2009).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302 and H319 . This indicates that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-methyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKLUKXESFJRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356334
Record name 3-methylbenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3133-78-6
Record name 3-methylbenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-benzothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Potassium hydroxide (12.5 g) was dissolved in water (105 ml) in a glass pressure bottle cooled in an ice bath. Then under a blanket of nitrogen, thioglycolic acid (7 ml) was added to the glass pressure bottle, to produce a reaction mixture. 2'-chloroacetophenone (12 g, 97%, 0.075 mol) and TBAB (0.5 g) were then added to the reaction mixture. The glass pressure bottle was then sealed and heated to 253° F. for 6 hours at 18 psi. The reaction was shut down and left overnight. Heating was then resumed at 270° F. at 30 psi for six hours and then cooled to ambient temperature. After the bottle was opened, the reaction mixture was washed with ether to remove organics, and acidified with hydrochloric acid to give 3.9 g of crude 3-methyl 2-benzo[b]thiophenecarboxylic acid (27% yield, mp>200° C.).
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylbenzo[b]thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methylbenzo[b]thiophene-2-carboxylic acid
Reactant of Route 3
3-Methylbenzo[b]thiophene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Methylbenzo[b]thiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Methylbenzo[b]thiophene-2-carboxylic acid
Reactant of Route 6
3-Methylbenzo[b]thiophene-2-carboxylic acid
Customer
Q & A

Q1: What is the significance of the distance between the imidazole and carboxylic acid groups in benzo[b]thiophene derivatives for thromboxane A2 synthetase inhibition?

A1: Research indicates that the distance between the imidazole and carboxylic acid groups in benzo[b]thiophene derivatives plays a crucial role in determining their potency as thromboxane A2 synthetase inhibitors []. While the exact mechanism is not detailed in the provided abstracts, it is clear that optimal spacing between these functional groups is essential for effective interaction with the enzyme's active site. This highlights the importance of structure-activity relationship (SAR) studies in drug design and development.

Q2: Can you provide an example of a potent thromboxane A2 synthetase inhibitor within the benzo[b]thiophene family and its observed in vivo effects?

A2: A key finding from the research is the identification of 6-(1H-imidazol-1-ylmethyl)-3-methylbenzo[b]thiophene-2-carboxylic acid (71) as a potent inhibitor of thromboxane A2 synthetase []. This compound demonstrated significant in vivo activity in conscious dogs, exhibiting a similar activity profile to the known thromboxane synthetase inhibitor dazoxiben (1). This suggests that this specific derivative holds promise for further investigation as a potential therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.